Dehydroformouregine

Catalog No.
S1788491
CAS No.
107633-69-2
M.F
C20H19NO4
M. Wt
337.375
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroformouregine

CAS Number

107633-69-2

Product Name

Dehydroformouregine

IUPAC Name

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde

Molecular Formula

C20H19NO4

Molecular Weight

337.375

InChI

InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3

InChI Key

MFDBXVVOEUJCDS-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C3=CC=CC=C3C=C4C2=C1CCN4C=O)OC)OC

Chemical Structure and Properties

DHFU belongs to a class of compounds known as oxindole alkaloids. It has a complex chemical structure characterized by an indole ring fused with an oxindole ring and a methoxy group attached. This structure is responsible for many of DHFU's chemical properties, including its lipophilicity and weakly basic nature. [, ]

Biological Activities

Several studies have investigated the potential biological activities of DHFU. These studies suggest that DHFU may possess various properties, including:

  • Antioxidant activity: DHFU has been shown to exhibit antioxidant properties in vitro, potentially protecting cells from damage caused by free radicals. []
  • Antimicrobial activity: Some studies have reported that DHFU has antimicrobial activity against certain bacteria and fungi. []
  • Enzyme inhibitory activity: DHFU has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the nervous system, and their inhibition may have potential implications for the treatment of neurodegenerative diseases. [, ]

Dehydroformouregine is a naturally occurring alkaloid primarily isolated from various plant species, particularly within the family of Piperaceae. Its molecular formula is C15H17NC_{15}H_{17}N, and it is characterized by a complex structure that includes an aromatic ring and a nitrogen-containing heterocycle. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Typical of alkaloids, including:

  • Nucleophilic Substitution: The nitrogen atom in the heterocyclic structure can act as a nucleophile, allowing dehydroformouregine to participate in substitution reactions with electrophiles.
  • Oxidation: It can undergo oxidation to form various derivatives, which may enhance or alter its biological activity.
  • Formation of Salts: Dehydroformouregine can react with acids to form salts, increasing its solubility and bioavailability.

Dehydroformouregine exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that dehydroformouregine demonstrates significant antimicrobial activity against various pathogens, including fungi such as Botrytis cinerea, with effective inhibition observed at concentrations ranging from 1.5 to 125 µM .
  • Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, contributing to its potential role in preventing oxidative stress-related diseases.
  • Xanthine Oxidase Inhibition: Dehydroformouregine has been reported to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, suggesting potential applications in treating gout and other related conditions .

Dehydroformouregine can be synthesized through various methods, including:

  • Extraction from Natural Sources: The primary method involves extracting the compound from plant materials using solvents like methanol or dichloromethane.
  • Chemical Synthesis: Laboratory syntheses have been developed that mimic natural biosynthetic pathways, allowing for the production of dehydroformouregine from simpler precursors through multi-step reactions involving alkylation and cyclization.

The applications of dehydroformouregine are diverse and include:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for developing new antimicrobial and anti-inflammatory drugs.
  • Agricultural Chemistry: Its antifungal properties make it a candidate for use in agricultural formulations aimed at protecting crops from fungal infections.
  • Nutraceuticals: The antioxidant properties suggest potential use in dietary supplements aimed at promoting health and wellness.

Studies on the interactions of dehydroformouregine with other biomolecules indicate:

  • Protein Binding: Investigations into how dehydroformouregine binds to proteins can provide insights into its mechanism of action and efficacy as a therapeutic agent.
  • Synergistic Effects: Research has suggested that combining dehydroformouregine with other compounds may enhance its biological effects, particularly in antimicrobial applications.

Dehydroformouregine shares structural similarities with several other alkaloids. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
PiperineContains a piperidine ringAntimicrobial, anti-inflammatoryWidely studied for its bioavailability
FormouregineSimilar core structureAntimicrobialPrecursor to dehydroformouregine
GuattescineContains a guattescine skeletonAntimicrobialUnique structural variations
Tiliacora racemosaRelated furan-derived alkaloidAntioxidantDifferent biosynthetic pathway

Dehydroformouregine stands out due to its specific nitrogen-containing heterocyclic structure and distinct biological profile, making it an intriguing subject for further research in both medicinal chemistry and natural product studies.

Extraction Techniques

The isolation of dehydroformouregine from plant sources, particularly Piper species within the Piperaceae family, requires sophisticated extraction methodologies that balance efficiency with compound integrity [2] [3]. Three primary extraction techniques have been established for alkaloid recovery: maceration, Soxhlet extraction, and supercritical fluid extraction.

Maceration represents the most conservative approach for thermolabile alkaloid extraction [4] [5]. This technique involves soaking coarsely powdered plant material in appropriate solvents at room temperature for extended periods, typically lasting a minimum of three days [4]. The process maintains temperatures between 15-25°C, ensuring preservation of heat-sensitive compounds like dehydroformouregine [6]. Solvent-to-sample ratios of 4:1 to 16:1 (volume/weight) are commonly employed, with periodic agitation to enhance mass transfer [4] [6]. For alkaloid extraction, polar solvents such as aqueous methanol (80%) or ethanol are preferred due to their ability to solubilize both free alkaloids and their salt forms [6]. The primary advantage lies in the protection of thermolabile compounds, though the technique requires substantial time investment and large solvent volumes [4] [5].

Soxhlet extraction provides continuous hot extraction capabilities through automated solvent recycling [7] [8]. The apparatus consists of a round-bottom flask, extraction chamber, siphon tube, and condenser, enabling prolonged extraction without manual intervention [9]. Plant material is placed within a porous thimble, and solvent vapor continuously condenses and percolates through the sample [7] [8]. Extraction temperatures correspond to the solvent boiling point, typically requiring 4-18 hours for complete alkaloid recovery [9] [10]. For dehydroformouregine isolation, ethanol serves as the preferred solvent due to its broad-spectrum alkaloid solubility [9]. The technique achieves high extraction efficiency and complete compound recovery, making it suitable for plant materials with low alkaloid concentrations [7] [10]. However, elevated temperatures may compromise thermolabile alkaloids, necessitating careful optimization [9].

Supercritical fluid extraction employs carbon dioxide above its critical point (31.1°C, 73.8 bar) as an environmentally sustainable extraction medium [11] [12]. The technique operates under pressures ranging from 31.1 to 400 bar and temperatures between 31.1-80°C [13] [14]. Pure supercritical carbon dioxide exhibits limited polarity, making it suitable for nonpolar alkaloid components [12]. However, polar alkaloids like dehydroformouregine require co-solvents such as ethanol or methanol in concentrations of 2-44% (v/v) to enhance solubility [15] [13]. The method offers selective extraction capabilities, minimal environmental impact, and produces residue-free extracts [12] [14]. Two-step extraction protocols have been developed, utilizing initial nonpolar conditions followed by increased co-solvent concentrations for comprehensive alkaloid recovery [15]. Supercritical fluid extraction represents the most environmentally sustainable approach, though high equipment costs and complex optimization requirements limit widespread adoption [12].

Chromatographic Purification Strategies

Following initial extraction, dehydroformouregine requires sophisticated chromatographic purification to achieve analytical-grade purity. Three complementary techniques provide increasing resolution capabilities: column chromatography, medium performance liquid chromatography, and high performance liquid chromatography.

Column chromatography serves as the primary fractionation technique for crude alkaloid extracts [16] [17]. Silica gel (60-120 mesh) constitutes the most commonly employed stationary phase, providing broad compatibility with diverse alkaloid structures [16]. Sample loading typically ranges from 1-100 grams for initial separations, scaling to 100 grams to 10 kilograms for industrial applications [17]. Elution systems employ gradient protocols using hexane, ethyl acetate, and methanol in varying proportions [18] [16]. For alkaloid purification, initial elution with nonpolar solvents removes lipophilic impurities, followed by progressively polar solvent systems to elute alkaloid fractions [18]. The technique offers high throughput and cost-effectiveness but provides limited resolution for closely related alkaloids [17].

Medium performance liquid chromatography bridges the gap between column chromatography and high performance liquid chromatography, providing enhanced resolution for gram-scale purifications [19] [20]. The technique operates at intermediate pressures with sample loads ranging from 50 milliliters to 5 liters [21]. Gradient transfer protocols enable optimization at analytical scale before scaling to preparative applications [19] [22]. For dehydroformouregine purification, reversed-phase systems using water-acetonitrile gradients with acid modifiers provide optimal separation [20]. The approach achieves medium to high resolution while maintaining reasonable cost and throughput characteristics [22]. Automated fraction collection and real-time monitoring enhance separation efficiency and compound recovery [19].

High performance liquid chromatography provides the highest resolution capability for final purification steps [23] [24]. Analytical applications utilize injection volumes of 10 microliters to 1 milliliter, while preparative applications accommodate 1-50 milliliter samples [25]. For alkaloid analysis, reversed-phase systems with C18 columns and acidic mobile phases ensure optimal retention and separation [24] [26]. Gradient elution using water-acetonitrile systems with 0.1% formic acid or trifluoroacetic acid provides excellent peak resolution [24]. Detection systems include ultraviolet absorption, evaporative light scattering, and mass spectrometry for comprehensive compound characterization [19] [26]. The technique achieves purities exceeding 95% but requires substantial investment in equipment and operating costs [25].

Total Synthesis Approaches from Proaporphine Scaffolds

The total synthesis of dehydroformouregine utilizes proaporphine scaffolds as strategic intermediates, enabling access to the complete aporphine alkaloid family through systematic structural modifications. Contemporary synthetic approaches emphasize efficiency and stereochemical control through innovative catalytic methodologies.

Pictet-Spengler cyclization serves as the foundational transformation for constructing the tetrahydroisoquinoline core characteristic of proaporphine alkaloids [27] [28]. The reaction involves condensation of dopamine derivatives with appropriate aldehydes under acidic conditions, generating the requisite bicyclic framework [28]. For dehydroformouregine synthesis, 2-bromophenylacetaldehyde reacts with N-tosyl tyramine to establish the initial tetrahydroisoquinoline scaffold [28]. The cyclization proceeds in 55% yield under optimized conditions, providing the necessary substitution pattern for subsequent elaboration [28]. Stereochemical control requires careful selection of reaction conditions and protecting group strategies [29].

Palladium-catalyzed coupling reactions enable critical carbon-carbon bond formations required for aporphine scaffold construction [30] [31]. Intramolecular phenol ortho-arylation represents a key transformation, utilizing palladium catalysts to forge the final ring system [30] [28]. The reaction employs aryl halides or triflates as electrophilic partners, with phosphine ligands and base additives optimizing reaction efficiency [31]. For dehydroformouregine synthesis, Pd-XPhos catalyzed coupling achieves ring closure in moderate to good yields [30]. Alternative approaches utilize benzyne chemistry and silylaryl triflates promoted by cesium fluoride, providing unprecedented access to aporphine cores through [4+2] cycloaddition mechanisms [32].

Hypervalent iodine-mediated oxidations facilitate proaporphine scaffold construction through novel carbon-carbon bond forming reactions [33] [27]. The transformation employs iodobenzene diacetate or bis(trifluoroacetoxy)iodo)benzene to promote oxidative coupling between phenol groups and enamide carbons [33] [27]. The reaction proceeds through formation of spirocyclohexadienone intermediates, providing direct access to the proaporphine framework [27]. Yields typically range from 55-90% under optimized conditions, representing one of the most efficient approaches to proaporphine synthesis [33] [34]. The methodology accommodates diverse substitution patterns, enabling access to natural product targets and structural analogs [27].

Semi-Synthetic Modifications for Structural Analogs

Semi-synthetic approaches provide efficient pathways for generating dehydroformouregine analogs through selective modification of accessible functional groups. These methodologies enable structure-activity relationship studies and optimization of pharmacological properties.

Functional group interconversions exploit the reactive aldehyde functionality present in dehydroformouregine to generate diverse structural analogs [35]. Reductive amination reactions with various amines provide access to secondary and tertiary amine derivatives [35]. Condensation reactions with hydrazines yield hydrazone analogs with modified electronic properties [35]. Oxidation to carboxylic acid derivatives enables further derivatization through amide bond formation [35]. These transformations typically proceed in 60-85% yield and require 2-5 synthetic steps [36].

Methoxy group modifications enable exploration of structure-activity relationships through systematic substitution pattern variations [35]. Demethylation reactions using boron tribromide or aluminum chloride provide access to phenolic derivatives [35]. Subsequent alkylation with diverse halides generates novel ether analogs [35]. The approach accommodates alkyl, aryl, and heteroaryl substituents, providing comprehensive structure-activity relationship data [35]. Yields typically range from 70-95% across 3-7 synthetic steps [35].

Aromatic functionalization enables introduction of additional substituents through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [37]. Halogenation reactions provide handles for subsequent palladium-catalyzed coupling with organoboranes or organozinc reagents [37]. The methodology enables incorporation of diverse functional groups including alkyl, aryl, heteroaryl, and organometallic substituents [37]. These modifications require careful optimization to preserve the alkaloid's structural integrity while introducing desired functionalities [37].

Challenges in Large-Scale Production

The commercial production of dehydroformouregine faces substantial challenges spanning economic, technical, environmental, and regulatory domains. These obstacles significantly impact the feasibility of industrial-scale manufacturing and limit widespread availability.

Economic constraints represent the primary barrier to large-scale dehydroformouregine production [38] [39]. High production costs arise from complex synthetic sequences requiring expensive catalysts and reagents [39] [40]. Limited market demand restricts investment in manufacturing infrastructure, creating a feedback loop that maintains high unit costs [38]. The specialized nature of alkaloid synthesis requires skilled personnel and sophisticated equipment, further increasing operational expenses [38] [41]. Alternative production methods, including plant cell culture and microbial engineering, remain economically unviable for most alkaloid targets [38] [42].

Technical challenges encompass low overall yields, complex purification requirements, and scalability limitations [43] [44]. Multi-step synthetic sequences typically achieve overall yields below 30%, necessitating substantial raw material consumption [44]. Purification processes require multiple chromatographic steps, creating bottlenecks in manufacturing throughput [44]. Stereochemical control becomes increasingly difficult at larger scales, potentially compromising product quality [44]. Process analytical technology and quality by design principles offer potential solutions but require substantial development investment [43].

Environmental considerations include solvent waste generation, energy consumption, and emissions control [45]. Traditional extraction and synthesis methods consume large volumes of organic solvents, creating disposal challenges [45]. Energy-intensive processes such as Soxhlet extraction and high-pressure reactions increase environmental impact [45]. Green chemistry approaches, including supercritical fluid extraction and biocatalytic synthesis, provide more sustainable alternatives but require technological development [45]. Regulatory requirements for environmental compliance add complexity and cost to manufacturing operations [46].

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3.7

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Dates

Last modified: 08-15-2023

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